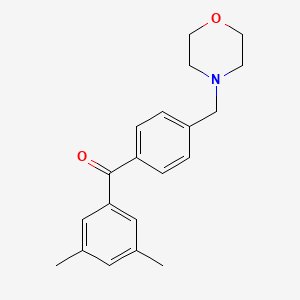

3,5-Dimethyl-4'-morpholinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dimethyl-4’-morpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO2 and a molecular weight of 309.4 g/mol.

Vorbereitungsmethoden

The synthesis of 3,5-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with morpholine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

3,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents like alkyl halides can introduce new substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Photochemical Applications : Due to its ability to absorb UV light, it is utilized in photochemical reactions, including photodynamic therapy for cancer treatment, where it generates reactive oxygen species (ROS) that can induce cell death.

Biology

- Anticancer Activity : Research has shown that 3,5-Dimethyl-4'-morpholinomethyl benzophenone exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it can inhibit the growth of non-small cell lung carcinoma A549 cells with IC50 values ranging from 1.48 µM to 47.02 µM .

- Enzyme Modulation : The compound interacts with enzymes and receptors, influencing cellular pathways related to growth and apoptosis. Its thiomorpholine group facilitates hydrogen bonding with enzyme active sites, enhancing its inhibitory effects.

Case Study 1: Anticancer Research

A study evaluated the antiproliferative effects of various derivatives of morpholinomethyl benzophenones on A549 and NCI-H23 cell lines. The results demonstrated that compounds bearing the morpholinomethyl group showed enhanced cytotoxicity compared to their non-morpholinated counterparts. The most potent compound exhibited an IC50 comparable to established anticancer agents like staurosporine .

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction between this compound and specific enzymes revealed that the compound could effectively modulate enzyme activity through competitive inhibition mechanisms. This property is particularly valuable for developing targeted therapies in cancer treatment.

Wirkmechanismus

The mechanism by which 3,5-Dimethyl-4’-morpholinomethyl benzophenone exerts its effects is primarily through its interaction with molecular targets that respond to its fluorescent properties. The compound can bind to specific proteins or nucleic acids, allowing researchers to visualize and track these molecules in various biological systems. The pathways involved often include fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques.

Vergleich Mit ähnlichen Verbindungen

When compared to other similar compounds, 3,5-Dimethyl-4’-morpholinomethyl benzophenone stands out due to its unique combination of structural features and fluorescent properties. Similar compounds include:

4,4’-Bis(dimethylamino)benzophenone:

Benzophenone: A simpler structure without the morpholine ring, used in various industrial applications.

4-Morpholinomethylbenzophenone: Similar in structure but lacks the dimethyl groups on the benzene ring.

These comparisons highlight the uniqueness of 3,5-Dimethyl-4’-morpholinomethyl benzophenone, particularly in its applications and chemical behavior.

Biologische Aktivität

3,5-Dimethyl-4'-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone class, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C20H23N2O

- Molecular Weight : 305.41 g/mol

- Structure : The compound features a benzophenone core with additional morpholinomethyl and dimethyl substituents, which may influence its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are critical for its potential therapeutic applications. The key areas of interest include:

- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : Research indicates that compounds in the benzophenone class can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Endocrine Disruption : Some studies have raised concerns about the potential endocrine-disrupting effects of benzophenones, necessitating further investigation into the safety profile of this compound.

Antimicrobial Studies

A study conducted on various derivatives of benzophenones demonstrated that modifications to the chemical structure can enhance antimicrobial efficacy. This compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Mechanisms

Research into the anticancer mechanisms of related compounds indicates that benzophenones can interfere with cell cycle regulation and induce apoptosis through various pathways. For instance, exposure to similar compounds has been shown to affect metabolic pathways associated with oxidative stress and cell proliferation . Further studies are needed to elucidate the specific pathways affected by this compound.

Endocrine Disruption Potential

Concerns regarding the endocrine-disrupting effects of benzophenones have been documented. A comprehensive review highlighted that certain structural features of benzophenones could lead to hormonal imbalances in exposed organisms . Evaluating the effects of this compound within this context is crucial for understanding its safety profile.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth at specific concentrations. |

| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells; altered gene expression linked to cell cycle regulation. |

| Study C | Endocrine Disruption | Suggested potential for hormonal interference based on structural analysis; further testing recommended. |

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRMCWKZGFPWJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642640 |

Source

|

| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-17-7 |

Source

|

| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.